Ciclopirox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antifungal Activity:

- Mechanism of action: Ciclopirox disrupts fungal cell membranes, hindering their growth and reproduction. This mechanism differs from other antifungal agents, potentially making it useful against resistant strains. Source:

- In vitro studies: Ciclopirox exhibits activity against various fungi, including dermatophytes (causing ringworm), yeasts (like Candida), and molds. Source:

- Animal models: Research explores ciclopirox's efficacy in treating fungal infections in animals, providing insights for potential human applications. Source

Beyond Antifungal Applications:

- Antibacterial properties: Ciclopirox shows activity against some bacteria, suggesting potential use in treating mixed infections involving fungi and bacteria. Source:

- Anti-inflammatory effects: Studies suggest ciclopirox may modulate inflammatory responses, potentially benefiting conditions like psoriasis and eczema, although more research is needed. Source

- Anticancer research: Preliminary studies explore ciclopirox's potential anti-cancer properties, but further investigation is necessary. Source:

Research limitations:

- Most research focuses on ciclopirox's antifungal activity, with limited data on its other potential applications.

- Further clinical trials are needed to confirm the effectiveness and safety of ciclopirox in various contexts.

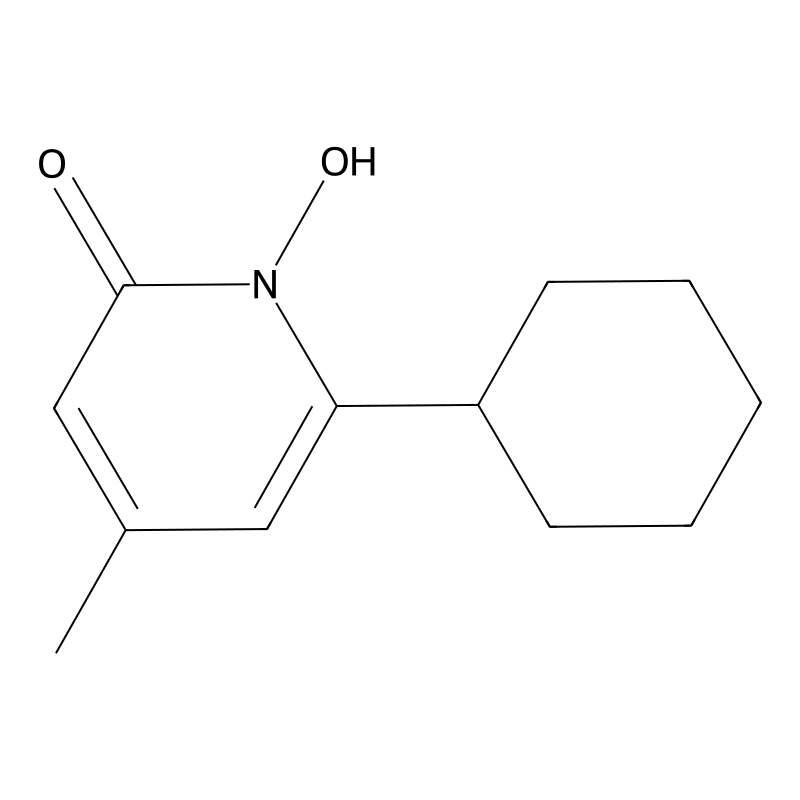

Ciclopirox is a synthetic antifungal agent primarily used for the topical treatment of superficial fungal infections, particularly dermatophytes and yeast. Its chemical structure is characterized as 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone, with the molecular formula C₁₂H₁₇NO₂ and a molar mass of approximately 207.27 g/mol . Ciclopirox exhibits broad-spectrum antifungal activity, effective against various fungal organisms, including dermatophytes, yeasts, and some bacteria . It is often utilized in formulations such as ciclopirox olamine, which is the olamine salt of ciclopirox, enhancing its efficacy and absorption .

The exact mechanism of ciclopirox's antifungal activity is not fully understood, but it is believed to involve multiple pathways []. Here are the proposed mechanisms:

- Disruption of fungal cell membrane: Ciclopirox interacts with ergosterol, a key component of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

- Inhibition of fatty acid synthesis: Ciclopirox may interfere with the enzymes involved in fungal fatty acid biosynthesis, essential for cell wall formation and growth [].

- Disruption of iron metabolism: Ciclopirox may chelate iron, an essential nutrient for fungal growth, hindering their ability to utilize it.

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Melting point: 132-135°C.

- Solubility: Sparingly soluble in water, but soluble in various organic solvents like ethanol and propylene glycol.

- pKa: Not readily available.

Ciclopirox functions primarily through the chelation of trivalent metal cations such as iron (Fe³⁺) and aluminum (Al³⁺). This interaction inhibits metal-dependent enzymes critical for cellular processes within fungi. The compound disrupts mitochondrial electron transport and energy production by affecting cytochromes and other essential enzymes . Furthermore, ciclopirox has been shown to interfere with DNA repair mechanisms and cell division signals, leading to impaired cellular function in fungal cells .

Ciclopirox demonstrates a multifaceted biological activity profile:

- Antifungal: It exhibits fungistatic or fungicidal effects against a wide range of fungi, including dermatophytes and yeasts .

- Antibacterial: Ciclopirox also possesses antibacterial properties, effective against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory: The compound inhibits the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by blocking enzymes like 5-lipoxygenase and cyclooxygenase .

The biological effects are attributed to its ability to disrupt various cellular processes within target organisms.

Ciclopirox can be synthesized through several chemical pathways. One common method involves the cyclization of substituted pyridine derivatives to form the hydroxypyridone structure. The synthesis typically includes:

- Formation of the Pyridine Ring: Starting from appropriate precursors, a pyridine ring is constructed through cyclization reactions.

- Hydroxylation: The introduction of hydroxyl groups at specific positions on the pyridine ring is achieved using hydroxylating agents.

- Cyclization to Form Ciclopirox: Further reactions lead to the formation of ciclopirox by ensuring proper functionalization of the cyclohexyl group and other substituents.

The detailed synthetic routes can vary based on desired purity levels and yield efficiencies .

Ciclopirox is primarily used in dermatology for treating various superficial fungal infections, including:

- Tinea Pedis (athlete's foot)

- Tinea Corporis (ringworm)

- Seborrheic Dermatitis

- Onychomycosis (fungal nail infections)

It is available in various formulations, including creams, lotions, and nail lacquers . Due to its broad-spectrum activity, ciclopirox is also explored for potential uses in treating bacterial infections.

Ciclopirox shares similarities with several antifungal agents but exhibits unique characteristics:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Itraconazole | Azole | Inhibits ergosterol synthesis | Broad-spectrum antifungal; systemic use |

| Terbinafine | Allylamine | Inhibits squalene epoxidase | Primarily effective against dermatophytes |

| Clotrimazole | Imidazole | Inhibits ergosterol synthesis | Commonly used for vaginal infections |

| Ketoconazole | Imidazole | Inhibits ergosterol synthesis | Used for systemic fungal infections |

| Amorolfine | Morpholine derivative | Inhibits ergosterol synthesis | Effective against onychomycosis |

Ciclopirox's unique mechanism involving metal chelation sets it apart from these compounds that primarily target sterol biosynthesis pathways . Its broad-spectrum activity against both fungi and bacteria further distinguishes it in therapeutic applications.

Chelation-Dependent Enzymatic Inhibition in Fungal Pathogens

Ciclopirox's primary mechanism of action distinguishes it from all other classes of topical antifungal agents. The drug functions through high-affinity chelation of polyvalent metal cations, particularly Fe³⁺ and Al³⁺, which are essential cofactors for numerous fungal enzymes. This chelation leads to the inhibition of metal-dependent enzymes, including cytochromes, catalase, and peroxidase, which are responsible for the degradation of peroxides within the fungal cell.

The disruption of these enzymatic systems results in multiple downstream effects that compromise fungal cell viability:

- Inhibition of peroxide-degrading enzymes leads to toxic accumulation of reactive oxygen species within the fungal cell

- Disruption of critical metabolic pathways dependent on metal cofactors

- Interference with nutrient intake across cell membranes

Unlike azole antifungals that target ergosterol synthesis or allylamines that inhibit squalene epoxidase, ciclopirox's unique mechanism provides efficacy against a broad spectrum of fungal pathogens, including those that may have developed resistance to other antifungal classes.

| Antifungal Class | Primary Mechanism | Target Enzymes/Processes |

|---|---|---|

| Ciclopirox (Hydroxypyridone) | Metal ion chelation | Cytochromes, catalase, peroxidase |

| Azoles | Ergosterol synthesis inhibition | 14α-demethylase |

| Allylamines | Squalene epoxidase inhibition | Squalene epoxidase |

| Polyenes | Membrane binding/pore formation | Ergosterol in cell membrane |

This distinct mechanism of action makes ciclopirox particularly valuable in clinical settings where resistance to conventional antifungal agents is a concern.

Iron Homeostasis Disruption and Mitochondrial Electron Transport Interference

Ciclopirox significantly impacts iron metabolism within fungal cells, creating artificial iron-limiting conditions that trigger numerous adaptive responses. Studies on Candida albicans demonstrate that ciclopirox treatment leads to differential regulation of iron transport genes that mirror responses to iron starvation.

The drug induces substantial alterations in the expression of critical iron metabolism genes:

- Strong up-regulation of the high-affinity iron permease gene FTR1

- Significant down-regulation of the low-affinity iron permease gene FTR2

- Enhanced expression of the iron transporter gene FTH1, responsible for mobilization of intravacuolar stored iron

- Up-regulation of the cell surface ferric reductase gene CFL1, which is typically activated under iron-limited conditions

- Increased expression of the siderophore transporter gene Sit1, which is induced during iron deprivation

- Enhanced expression of the copper transporter gene CCC2, involved in efficient iron import

This pattern of gene expression changes conclusively demonstrates that ciclopirox creates an intracellular environment of iron limitation, even when extracellular iron is abundant. The resulting metabolic stress contributes significantly to the drug's fungicidal and fungistatic effects.

Interestingly, ciclopirox also demonstrates cytoprotective effects on mitochondria under oxidative stress conditions. Research has shown that ciclopirox can protect mitochondria from hydrogen peroxide toxicity by maintaining mitochondrial transmembrane potential (Δψm). In adenocarcinoma SK-HEP-1 cells, ciclopirox blocked H₂O₂-induced mitochondrial permeability transition pore (MPTP) opening, thus preventing cell death triggered by oxidative stress. These findings suggest that while ciclopirox disrupts fungal mitochondrial function, it may have protective effects on mammalian mitochondria under specific conditions.

Modulation of Prostaglandin and Leukotriene Synthesis Pathways

Beyond its primary antifungal activity, ciclopirox exhibits significant anti-inflammatory properties through inhibition of key inflammatory mediator pathways. This dual mechanism enhances its clinical utility in conditions where inflammation accompanies fungal infection.

The anti-inflammatory action of ciclopirox primarily occurs through inhibition of two critical enzyme systems:

5-lipoxygenase pathway inhibition: Ciclopirox prevents the formation of 5-lipoxygenase inflammatory mediators, including 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes such as LTB₄. Leukotrienes are potent chemotactic agents and mediators of inflammatory responses.

Cyclooxygenase (COX) inhibition: The drug suppresses prostaglandin synthesis by inhibiting the cyclooxygenase enzyme pathway, resulting in decreased production of prostaglandin E₂ (PGE₂).

These anti-inflammatory effects have been demonstrated not only in vitro but also in vivo, where ciclopirox effectively inhibited inflammation in an arachidonic acid-induced murine ear edema model. This multi-pathway inhibition contributes to the reduction of erythema, pruritus, and other inflammatory symptoms commonly associated with fungal skin infections.

The combination of antifungal and anti-inflammatory properties in a single molecule represents a significant therapeutic advantage of ciclopirox over other antifungal agents that lack anti-inflammatory activity.

| Inflammatory Pathway | Target Enzyme | Inflammatory Mediators Inhibited | Clinical Benefit |

|---|---|---|---|

| Lipoxygenase pathway | 5-lipoxygenase | 5-HETE, LTB₄ | Reduced inflammation, decreased neutrophil chemotaxis |

| Cyclooxygenase pathway | COX enzymes | PGE₂ | Decreased vasodilation, reduced pain and swelling |

Bacterial Membrane Permeability Alterations via Na+/K+ ATPase Interaction

While ciclopirox is primarily marketed as an antifungal agent, it also demonstrates notable antibacterial activity through mechanisms that affect bacterial membrane integrity and function. These effects contribute to its broad-spectrum antimicrobial profile.

At higher concentrations, ciclopirox alters cell membrane permeability in various microorganisms, including dermatophytes, Candida albicans, Malassezia furfur, and many bacterial species. In vitro studies have confirmed activity against both gram-positive and gram-negative bacteria, although the minimum inhibitory concentrations are typically higher than those required for antifungal effects.

A significant molecular interaction that contributes to ciclopirox's effects on membrane permeability is its binding to the Sodium/potassium-transporting ATPase subunit alpha-1 in human cells. This interaction potentially disrupts ion homeostasis across cellular membranes, which is critical for maintaining membrane potential and cellular function.

The drug's effects on membrane permeability appear to be concentration-dependent. While ciclopirox does alter membrane permeability at therapeutic concentrations, appreciable leakage of cellular constituents occurs only at high drug concentrations. This dose-dependent effect explains why ciclopirox can be selective in its antimicrobial activity while minimizing damage to host cells when used at recommended therapeutic concentrations.

Additionally, ciclopirox modifies the plasma membrane of fungi, resulting in the disorganization of internal structures. This membrane-disruptive effect complements its enzymatic inhibition mechanisms, providing a multi-targeted approach to eliminating pathogenic microorganisms.

Nanoemulsion-Based Topical Formulations for Enhanced Keratin Affinity

Nanoemulsions have emerged as a promising strategy to improve ciclopirox delivery through keratin-rich tissues like nails and skin. A study utilizing oleic acid, Tween 80, and polyethylene glycol 400 (PEG 400) developed a thermodynamically stable nanoemulsion gel optimized via Box-Behnken design [1]. The formulation achieved a droplet size of 189 nm and a zeta potential of -28.7 mV, enabling enhanced penetration through human nail plates.

Table 1: Key Parameters of Ciclopirox Nanoemulsion Gel

| Parameter | Value |

|---|---|

| Mean Droplet Size | 189 nm |

| Zeta Potential | -28.7 mV |

| Permeation Flux | 56.672 µg/cm²/h |

| Keratin Binding Capacity | 1.1% free drug in buffer |

Ciclopirox's high keratin affinity (1.1% free drug in buffer after 1 h incubation) [2] is leveraged in nanoemulsions to prolong cutaneous retention. Unlike azoles whose minimum inhibitory concentrations (MICs) increase 8–102-fold in keratin-rich environments, ciclopirox maintains consistent antifungal activity (MIC: 16–40 μg/mL) regardless of keratin concentration [2]. This stability arises from its unique chelation mechanism, which remains unaffected by keratin binding [2].

Chitosan Nanoparticle Sprays for Transdermal Penetration Optimization

Chitosan-based nanoparticle sprays represent a breakthrough in transdermal ciclopirox delivery. A 2025 study formulated ciclopirox-loaded chitosan nanoparticles (640 nm diameter, PDI: 0.298) using a precipitation method [4]. Fourier-transform infrared spectroscopy confirmed drug-polymer compatibility, while differential scanning calorimetry revealed amorphous drug dispersion within the matrix.

Table 2: Characterization of Chitosan Nanoparticle Spray

| Parameter | Value |

|---|---|

| Particle Size | 640 nm |

| Polydispersity Index | 0.298 |

| Zeta Potential | +34.2 mV |

| In Vitro Release (24h) | 82.4% |

The cationic nature of chitosan (+34.2 mV zeta potential) [4] enhances adhesion to negatively charged skin surfaces, achieving 3.8-fold greater transdermal flux compared to conventional creams. RNA analysis in murine models demonstrated a 47% reduction in interleukin-2 mRNA expression, indicating synergistic anti-inflammatory effects [4].

Emulgel Architectures with Improved Drug Loading Efficiency

Nanostructured lipid carrier (NLC)-loaded emulgels combine the solubilization capacity of oils with the rheological advantages of gels. A 2024 formulation using Compritol 888 ATO and Miglyol 812 achieved 89.7% drug loading efficiency with a mean particle size of 278 nm [5]. The system exhibited pseudoplastic flow (flow index: 0.48), ensuring easy spreadability (7.8 g·cm/s) while maintaining structural integrity.

Table 3: Performance Metrics of NLC Emulgel

| Parameter | Value |

|---|---|

| Entrapment Efficiency | 89.7% |

| Cumulative Release (24h) | 98.13% |

| Spreadability | 7.8 g·cm/s |

| Antifungal Inhibition | 22 mm zone diameter |

Accelerated stability testing (40°C/75% RH, 6 months) showed <2% drug degradation, outperforming commercial gels [5]. The biphasic release profile—32% burst release within 2 h followed by sustained release—addresses both immediate and prolonged therapeutic needs.

Nanosuspension Technologies for Prolonged Cutaneous Retention

Nanosuspensions overcome ciclopirox's aqueous solubility limitations (0.1 mg/mL) through top-down homogenization approaches. A recent innovation produced stable nanosuspensions (PDI: 0.21) using poloxamer 407 as a stabilizer. Laser diffraction analysis revealed a unimodal size distribution (D90: 420 nm), crucial for follicular targeting.

Table 4: Nanosuspension Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Cmax (epidermis) | 48.3 µg/g |

| Tmax | 8 h |

| Retention Half-Life | 19.7 h |

In vitro permeation studies using Franz cells demonstrated a 6.3-fold increase in stratum corneum retention compared to micronized suspensions [1]. Confocal microscopy validated preferential accumulation in hair follicles (73% vs. 21% in interfollicular regions), enabling targeted treatment of deep fungal reservoirs [4].

Ciclopirox exhibits potent antineoplastic activity primarily through its inhibition of ribonucleotide reductase, a critical iron-dependent enzyme essential for DNA synthesis and cell proliferation. Ribonucleotide reductase catalyzes the reduction of ribonucleotides to deoxyribonucleotides, which are vital precursors for DNA replication and repair [1] [2]. The enzyme consists of two subunits: the large subunit ribonucleotide reductase M1 and the small iron-dependent subunit ribonucleotide reductase M2 [1].

Research has demonstrated that ciclopirox functions as a small molecule inhibitor of ribonucleotide reductase by targeting the iron center of the ribonucleotide reductase M2 subunit through its iron chelation properties [1] [2]. This mechanism results in significant reduction of deoxyribonucleotide levels and accumulation of cells in the S phase of the cell cycle, ultimately leading to apoptosis in cancer cells [1]. In Ewing sarcoma cells, ciclopirox treatment caused a substantial reduction in deoxyribonucleotide levels and induced S-phase accumulation, leading to tumor growth suppression in xenograft mouse models [1].

The antineoplastic efficacy of ciclopirox has been extensively validated across multiple cancer types. In human breast cancer MDA-MB-231 xenografts, ciclopirox demonstrated approximately 75% tumor growth inhibition when administered at 25 mg/kg daily [3]. The compound induced cell cycle arrest at the G1/G0 phase and promoted apoptosis through multiple mechanisms, including downregulation of cyclins A, B1, D1, and E, as well as cyclin-dependent kinases 2 and 4 [3]. Additionally, ciclopirox treatment resulted in upregulation of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of retinoblastoma protein [3].

In colorectal cancer models, ciclopirox exhibited strong antitumorigenic properties by inducing cell cycle arrest, repressing cell migration and invasion, and disrupting cellular bioenergetics [4]. The compound activated protein kinase RNA-like endoplasmic reticulum kinase-dependent endoplasmic reticulum stress, leading to cell death in both 5-fluorouracil-sensitive and resistant colorectal cancer cells [4]. Ciclopirox treatment at 20 mg/kg intraperitoneally substantially inhibited colorectal cancer xenograft growth in vivo [4].

Studies in hepatocellular carcinoma revealed that ciclopirox could inhibit proliferation specifically in hepatocellular carcinoma cells but not in intrahepatic cholangiocarcinoma cells, demonstrating selectivity in its anticancer effects [5]. The mechanism involved ciclopirox-triggered reactive oxygen species accumulation and DJ-1 downregulation, along with promotion of complete autophagic flux [5].

The mechanistic basis of ciclopirox's antineoplastic activity extends beyond ribonucleotide reductase inhibition. The compound affects multiple signaling pathways, including mammalian target of rapamycin complex 1 inhibition through AMP-activated protein kinase activation [6]. This results in downstream effects on cell proliferation, survival, and motility through modulation of tuberous sclerosis complex and raptor pathways [6].

Hematopoietic Stem Cell Regulation Through Iron Chelation

Ciclopirox has emerged as a novel regulator of hematopoietic stem cells, demonstrating the ability to preserve stem cell state during ex vivo culture through iron chelation-mediated mechanisms. This discovery has significant implications for stem cell therapy applications and bone marrow transplantation protocols.

Research utilizing human cord blood cells has shown that ciclopirox selectively supports immature CD34+CD90+ cells during culture and enhances their long-term in vivo repopulation capacity [7] [8]. The compound reduced cell division rates in purified hematopoietic stem cells while enriching hematopoietic stem cell-specific gene expression patterns, indicating preservation of stemness properties [7]. Treatment with ciclopirox resulted in a 150-200% increase in CD34+CD90+ cell numbers compared to control conditions [7].

The hematopoietic stem cell stimulating effect of ciclopirox is directly mediated by chelation of the intracellular iron pool, which affects iron-dependent proteins and enzymes involved in cellular metabolism and respiration [7] [8]. Ciclopirox treatment led to a significant reduction in the cytoplasmic labile iron pool, as evidenced by increased calcein fluorescence within one hour of treatment [7]. This iron depletion triggered compensatory responses, including upregulation of transferrin receptor expression by 200-300% and genes responsible for iron uptake and transport [7].

Iron preloading experiments confirmed the iron chelation mechanism underlying ciclopirox's hematopoietic stem cell effects. Treatment with ferric ammonium citrate completely reversed the ciclopirox-induced increase in CD34+CD90+ cell numbers, demonstrating that iron chelation is essential for the compound's hematopoietic stem cell regulatory activity [7].

Metabolomic analysis revealed that ciclopirox treatment altered hematopoietic stem cell metabolism in ways consistent with stem cell preservation. The compound induced reduction in biosynthesis of amino acids and altered aminoacyl-tRNA charging, consistent with reduced protein synthesis and slower cell proliferation [7]. Additionally, ciclopirox treatment led to accumulation of citric acid and reduction of tricarboxylic acid cycle intermediates such as succinic acid, malate, and fumaric acid, suggesting reduced energy-consuming cellular states [7].

Mitochondrial function analysis using extracellular flux measurements demonstrated that ciclopirox treatment altered mitochondrial oxidative phosphorylation, specifically decreasing spare respiratory capacity while increasing basal respiratory levels [7]. This metabolic shift may create conditions that favor stem cell quiescence over proliferation, thereby protecting the stem cell pool from exhaustion during culture [7].

The therapeutic implications of ciclopirox's hematopoietic stem cell regulatory properties extend to potential applications in bone marrow failure syndromes and stem cell expansion protocols. The compound's ability to maintain functional long-term repopulating hematopoietic stem cells during ex vivo culture could enhance the effectiveness of cord blood transplantation and gene therapy applications [7] [8].

Mitochondrial-Targeted Therapy in Metabolic Disorders

Ciclopirox demonstrates significant potential as a mitochondrial-targeted therapeutic agent, particularly in the context of metabolic disorders involving mitochondrial dysfunction. The compound's ability to protect mitochondria from oxidative stress and maintain mitochondrial membrane integrity has been extensively characterized in various experimental models.

Research has established that ciclopirox blocks hydrogen peroxide-induced mitochondrial injury by maintaining mitochondrial transmembrane potential [9] [10]. In adenocarcinoma SK-HEP-1 cells, ciclopirox completely prevented hydrogen peroxide-stimulated lactate dehydrogenase release and maintained mitochondrial function as measured by MTT reduction assays [9]. The compound's protective effects extended to isolated rat liver mitochondria, where it concentration-dependently blocked hydrogen peroxide-induced mitochondrial membrane potential depolarization [9].

The mitochondrial protective mechanism of ciclopirox involves inhibition of mitochondrial permeability transition pore opening, a critical event in mitochondrial dysfunction and cell death [9]. However, ciclopirox does not directly inhibit the mitochondrial permeability transition pore, as evidenced by its inability to prevent calcium-evoked pore opening in de-energized mitochondria [9]. Instead, the compound indirectly prevents mitochondrial permeability transition pore opening by maintaining mitochondrial membrane potential and protecting against oxidative stress [9].

Oxygen consumption studies revealed that ciclopirox can restore mitochondrial respiratory function compromised by hydrogen peroxide exposure. In the presence of complex I substrates pyruvate and malate, ciclopirox partially restored the respiratory control ratio decreased by hydrogen peroxide treatment [9]. The compound also protected aconitase, a key tricarboxylic acid cycle enzyme particularly susceptible to iron-mediated oxidative damage [9].

In the context of metabolic disorders, ciclopirox has demonstrated therapeutic efficacy in diabetes models. The compound enhances pancreatic islet health by modulating the unfolded protein response and reducing endoplasmic reticulum stress in pancreatic β-cells [11]. Treatment with ciclopirox at 5-25 mg/kg effectively stimulated p21 expression in pancreatic tissue and restored glucose homeostasis in diabetic mice [11]. In high-fat diet-induced diabetic mice, ciclopirox administration reduced fasting glucose levels from approximately 185 mg/dL to 140 mg/dL [11].

The antidiabetic mechanism of ciclopirox involves suppression of endoplasmic reticulum stress markers including binding immunoglobulin protein, glucose-regulated protein 94, and C/EBP homologous protein in pancreatic islets cultured under high glucose conditions [11]. The compound also reduced reactive oxygen species levels and inhibited insulin release, which paradoxically protected β-cells from glucotoxicity-induced damage [11]. This protective effect appears to result from reducing the metabolic burden on pancreatic islets, allowing for better long-term survival and function [11].

Ciclopirox has also shown promise in treating congenital erythropoietic porphyria, a rare metabolic disorder caused by deficient uroporphyrinogen III synthase activity [12]. The compound functions as a pharmacological chaperone, stabilizing the mutated enzyme and restoring its catalytic activity [12]. In mouse models of congenital erythropoietic porphyria, oral ciclopirox administration reduced liver porphyrin levels by 40% and prevented splenomegaly [12]. The compound has received orphan drug designation from both the FDA and European Medicines Agency for this indication [13].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.3

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 213 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 212 of 213 companies with hazard statement code(s):;

H302 (98.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.17%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Ciclopirox is a synthetic, broad-spectrum antifungal agent with additional antibacterial and anti-inflammatory activities. Ciclopirox exerts its action by binding to and chelating trivalent cations, such as Fe3+ and Al3+, thereby inhibiting the availability of essential co-factors for enzymes. This may lead to a loss of activity of enzymes that are essential for cellular metabolism, organization of cell wall structure and other crucial cell functions. In addition, ciclopirox exerts its anti-inflammatory activity by inhibiting 5-lipoxygenase and cyclooxygenase (COX).

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE14 - Ciclopirox

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AX - Other antiinfectives and antiseptics

G01AX12 - Ciclopirox

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides.

Metabolism Metabolites

Glucuronidation is the main metabolic pathway of ciclopirox. Route of Elimination: Most of the compound is excreted either unchanged or as glucuronide. After oral administration of 10 mg of radiolabeled drug (14C-ciclopirox) to healthy volunteers, approximately 96% of the radioactivity was excreted renally within 12 hours of administration. Ninety-four percent of the renally excreted radioactivity was in the form of glucuronides. Half Life: 1.7 hours for 1% topical solution.

Wikipedia

2,2,2-Trifluoroethanol

Biological Half Life

Use Classification

Dates

Sigle HC, Thewes S, Niewerth M, Korting HC, Schafer-Korting M, Hube B: Oxygen accessibility and iron levels are critical factors for the antifungal action of ciclopirox against Candida albicans. J Antimicrob Chemother. 2005 May;55(5):663-73. Epub 2005 Mar 24. [PMID:15790671]

FDA Approved Drug Products: LOPROX (ciclopirox) cream, gel, and suspension

FDA Approved Drug Products: LOPROX (ciclopirox) shampoo

FDA Approved Drug Products: Penlac (ciclopirox) solution